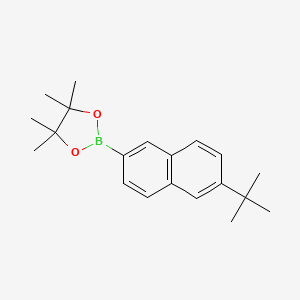![molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimetil-imidazo[1,2-a]piridina CAS No. 1173656-67-1](/img/structure/B1527717.png)
7-Bromo-2,3-dimetil-imidazo[1,2-a]piridina
Descripción general
Descripción
“7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is a chemical compound with the molecular formula C9H9BrN2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular weight of “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is not well understood. It is believed to interact with proteins and other biomolecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. It is also believed to interact with DNA, RNA, and other nucleic acids through hydrogen bonding.
Biochemical and Physiological Effects
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to be an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, in vivo studies have shown that 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine can interfere with the function of the immune system and can cause cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is soluble in a variety of solvents. It is also relatively inexpensive and can be easily synthesized. The main limitation of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine are still being explored. In the future, it may be used as a therapeutic agent for treating various diseases, such as cancer and infectious diseases. It may also be used as a diagnostic tool for detecting proteins and other biomolecules. Additionally, its use as a fluorescent dye may be expanded to imaging in vivo. Finally, its use as a model compound for studying the interaction of drugs with their target proteins may be further explored.
Aplicaciones Científicas De Investigación
Aplicaciones en Química Medicinal
Las imidazopiridinas, incluidos compuestos como la 7-Bromo-2,3-dimetil-imidazo[1,2-a]piridina, se reconocen como un andamiaje de "prejuicio de fármaco" debido a su amplia gama de aplicaciones en química medicinal. A menudo se utilizan en la síntesis de fármacos debido a sus características estructurales que pueden interactuar de manera beneficiosa con los objetivos biológicos .
Aplicaciones en Ciencia de Materiales
El carácter estructural de las imidazopiridinas también las hace útiles en la ciencia de materiales. Sus propiedades únicas les permiten utilizarse en el desarrollo de nuevos materiales con características específicas deseadas .
Actividad Antituberculosa
Compuestos similares a la this compound han mostrado resultados prometedores en el tratamiento de la tuberculosis (TB). Por ejemplo, ciertos análogos de imidazopiridina han demostrado una reducción significativa de la carga bacteriana en modelos de ratón con TB aguda .
Estrategias de Síntesis
Se emplean diversas estrategias como la condensación, las reacciones multicomponente, el acoplamiento oxidativo, las reacciones en tándem, la aminooxigenación y las reacciones de hidroaminación en la síntesis de andamiajes de imidazopiridina. Estos métodos se pueden aplicar para sintetizar derivados de this compound para aplicaciones de investigación específicas .
Propiedades Antimicrobianas
Las imidazopiridinas se han estudiado por sus propiedades antimicrobianas. Se han evaluado derivados de esta clase de compuestos para su posible uso contra una gama de infecciones microbianas más allá de la TB .
Investigación Química
El compuesto this compound en sí está disponible para su compra y es probable que se utilice en varias aplicaciones de investigación química para explorar su reactividad y potencial como precursor de moléculas más complejas .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
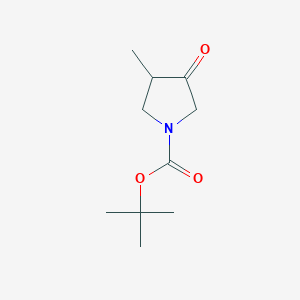
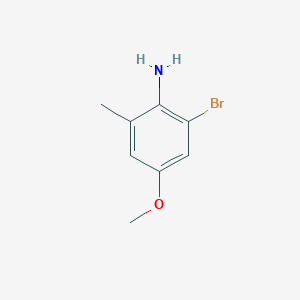

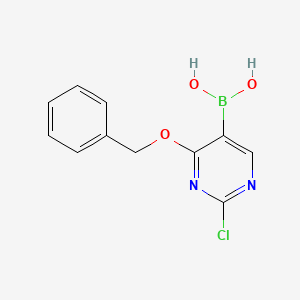
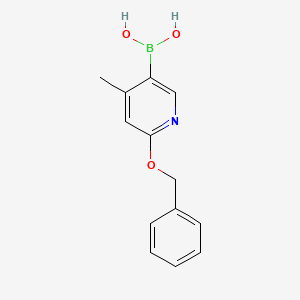

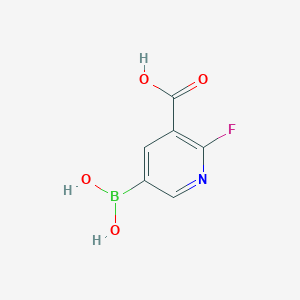
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
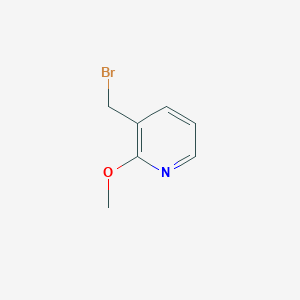
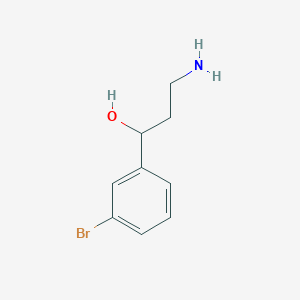
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

